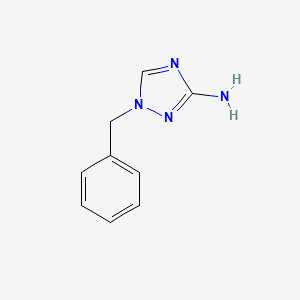

1-benzyl-1H-1,2,4-triazol-3-amine

Overview

Description

“1-benzyl-1H-1,2,4-triazol-3-amine” is a polytriazolylamine ligand . It is known to stabilize Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole has been reported . These scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .Molecular Structure Analysis

The molecular structure of “this compound” is C30H30N10 . It has a molecular weight of 530.63 .Chemical Reactions Analysis

This compound is known to enhance the catalytic effect in the azide-acetylene cycloaddition . This reaction is facilitated by the stabilization of Cu (I) towards disproportionation and oxidation .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 132-143 °C . It is stored at a temperature not exceeding -20°C .Scientific Research Applications

Synthesis of Novel Compounds

The core motif of 1,2,4-triazoles, including derivatives like "1-benzyl-1H-1,2,4-triazol-3-amine," plays a crucial role in the development of clinical drugs due to their significant biological activities. These activities are attributed to factors such as hydrogen bonding, solubility, dipole character, and rigidity. Research has shown the synthesis of a variety of N-substituted pyrrolidine derivatives incorporating the 1,2,4-triazole ring, demonstrating the compound's versatility in drug development (Prasad et al., 2021).

Antimicrobial Activities

1,2,4-Triazole derivatives have been synthesized and evaluated for their antimicrobial activities, with some compounds exhibiting good or moderate activities against test microorganisms. This highlights the potential of this compound derivatives in contributing to the development of new antimicrobial agents (Bektaş et al., 2007).

Optical Materials and Catalysis

The synthesis of fully substituted 1H-1,2,4-triazol-3-amines through a metal- and oxidant-free process illustrates the compound's application in producing materials with promising fluorescence and aggregation-induced emission (AIE) properties. These properties are beneficial for applications in organic chemistry, medicinal chemistry, and optical materials, suggesting potential uses in sensor technology and materials science (Guo et al., 2021).

Structural and Coordination Chemistry

The coordination complexes of Ni(II) with tripodal ligands derived from click reactions, including 1-benzyl-1H-1,2,3-triazol-4-yl derivatives, have been synthesized and characterized. These studies offer insights into the structural, magnetometric, spectroscopic, and theoretical aspects of such complexes, contributing to the understanding of metal-ligand bonding and its influence on magnetic and optical properties. This research indicates the compound's utility in developing coordination complexes with specific electronic structures and properties (Schweinfurth et al., 2013).

Mechanism of Action

Target of Action

The primary target of 1-benzyl-1H-1,2,4-triazol-3-amine is copper ions (Cu+ and Cu2+). The compound acts as a ligand, binding to these ions and stabilizing them .

Mode of Action

This compound interacts with its targets by stabilizing the copper ions towards disproportionation and oxidation . This stabilization enhances the catalytic effect of copper in the azide-acetylene cycloaddition .

Biochemical Pathways

The biochemical pathway affected by this compound is the azide-acetylene cycloaddition. By stabilizing copper ions, the compound enhances the catalytic effect of copper in this reaction

Safety and Hazards

Biochemical Analysis

Biochemical Properties

1-Benzyl-1H-1,2,4-triazol-3-amine interacts with various enzymes and proteins in biochemical reactions . It plays a crucial role in the azide-acetylene cycloaddition, a type of click chemistry . The nature of these interactions involves the stabilization of copper (I), preventing its disproportionation and oxidation .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the azide-acetylene cycloaddition . This reaction is used in bioconjugation applications, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by stabilizing copper (I) ions . This stabilization prevents the copper (I) ions from undergoing disproportionation and oxidation, thus enhancing their catalytic effect in the azide-acetylene cycloaddition .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound maintains its stability and continues to effectively catalyze the azide-acetylene cycloaddition

Metabolic Pathways

Its primary known biochemical role is in the azide-acetylene cycloaddition, a type of click chemistry .

properties

IUPAC Name |

1-benzyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-11-7-13(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOILQNNNLJZCNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25637-43-8 | |

| Record name | 1-benzyl-1H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-(2-((3-(phenylthio)propanoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2591257.png)

![N-(2-{1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide](/img/structure/B2591258.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2591262.png)

![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2591270.png)

![2,5-dichloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2591272.png)

![N'-[(1E)-[2-(benzenesulfonyl)-1,3-thiazol-5-yl]methylidene]furan-2-carbohydrazide](/img/structure/B2591274.png)

![Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2591277.png)